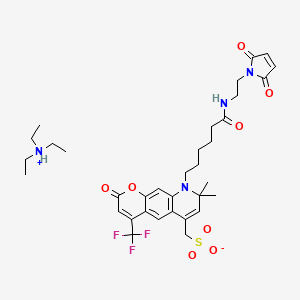

AF430 maleimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H45F3N4O8S |

|---|---|

Molecular Weight |

726.8 g/mol |

IUPAC Name |

[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate;triethylazanium |

InChI |

InChI=1S/C28H30F3N3O8S.C6H15N/c1-27(2)15-17(16-43(39,40)41)18-12-19-20(28(29,30)31)13-26(38)42-22(19)14-21(18)34(27)10-5-3-4-6-23(35)32-9-11-33-24(36)7-8-25(33)37;1-4-7(5-2)6-3/h7-8,12-15H,3-6,9-11,16H2,1-2H3,(H,32,35)(H,39,40,41);4-6H2,1-3H3 |

InChI Key |

BNLRHNPZRYDBCU-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC.CC1(C=C(C2=C(N1CCCCCC(=O)NCCN3C(=O)C=CC3=O)C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)[O-])C |

Origin of Product |

United States |

Foundational & Exploratory

AF430 Maleimide: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

AF430 maleimide is a thiol-reactive fluorescent probe that has become an invaluable tool in a wide range of research applications. This guide provides an in-depth overview of its properties, common uses, and detailed protocols to facilitate its effective implementation in the laboratory.

Core Principles and Applications

AF430 is a hydrophilic, coumarin-based dye with a bright green-yellow fluorescence.[1][2][3] The maleimide functional group allows for the specific covalent labeling of molecules containing free sulfhydryl (thiol) groups, which are predominantly found in the cysteine residues of proteins.[4][5][6] This high selectivity makes this compound an excellent choice for targeted protein labeling.[7] The reaction, a Michael addition, forms a stable thioether bond.[8]

The primary applications of this compound in research include:

-

Protein Labeling: Covalently attaching a fluorescent tag to proteins for visualization and tracking in various experimental setups.[4][7]

-

Flow Cytometry: Labeling cell surface proteins to identify and quantify specific cell populations.[1][2][9]

-

Fluorescence Microscopy: Visualizing the localization and dynamics of proteins within cells and tissues.

-

Förster Resonance Energy Transfer (FRET): Serving as a potential FRET donor or acceptor to study protein-protein interactions and conformational changes.[5]

-

Antibody-Drug Conjugate (ADC) Development: While not a therapeutic agent itself, the principles of maleimide conjugation are central to the development of ADCs, where a cytotoxic drug is linked to an antibody.[8][10]

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 430 nm | [1] |

| Emission Maximum (λem) | 542 nm | [1] |

| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.23 | [1] |

| Molecular Weight | 726.8 g/mol | [1] |

| Solubility | Water, DMF, DMSO | [1] |

| Reactive Group | Maleimide | [1][11] |

| Target Functional Group | Sulfhydryl (Thiol) | [1][11] |

Experimental Protocols

General Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest (1-10 mg/mL) in a suitable buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5. The buffer should not contain thiols.

-

This compound

-

Anhydrous DMSO or DMF

-

Reducing agent (e.g., TCEP or DTT)

-

Degassed buffer

-

Purification column (e.g., gel filtration or dialysis equipment)

Procedure:

-

Protein Preparation: Dissolve the protein to be labeled in a degassed buffer at a concentration of 1-10 mg/mL.[6]

-

(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to make them available for labeling.

-

Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Mix thoroughly and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification: Remove the unreacted dye from the labeled protein using gel filtration, dialysis, or a similar method.[6]

-

Storage: Store the labeled protein protected from light at 4°C for short-term storage or in single-use aliquots at -20°C for long-term storage.

Antibody-Drug Conjugate (ADC) Synthesis via Maleimide Linker

This protocol outlines the steps for conjugating a drug to an antibody using a maleimide-containing linker. This is a representative workflow relevant to drug development professionals.

Materials:

-

Antibody (e.g., IgG) at a concentration of ~10 mg/mL

-

Reducing agent (e.g., DTT)

-

Maleimide-activated drug linker

-

Reaction buffer (e.g., PBS with 1 mM DTPA)

-

Quenching reagent (e.g., cysteine)

-

Purification system (e.g., centrifugal ultrafiltration, Sephadex G-25 column)

Procedure:

-

Antibody Reduction:

-

To 4.8 mL of antibody (10 mg/mL), add 600 µL of 500 mM sodium borate/500 mM NaCl, pH 8.0, followed by 600 µL of 100 mM DTT.

-

Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.

-

Remove excess DTT by buffer exchange using a Sephadex G-25 column equilibrated with PBS containing 1 mM DTPA.

-

-

Drug-Linker Conjugation:

-

Adjust the reduced antibody concentration to 2.5 mg/mL with cold PBS/DTPA buffer.

-

Prepare the maleimide-activated drug-linker by diluting a DMSO stock solution to the desired concentration. The final reaction mixture should be approximately 20% organic and 80% aqueous.

-

Add the drug-linker solution to the cold-reduced antibody solution at a calculated molar ratio (e.g., 9.5 moles of drug-linker per mole of antibody).

-

Incubate the reaction on ice for 1 hour.

-

-

Quenching:

-

Add a 20-fold molar excess of cysteine over the maleimide to quench the reaction and cap any unreacted maleimide groups.

-

-

Purification:

-

Concentrate the reaction mixture using centrifugal ultrafiltration.

-

Purify the ADC by eluting through a Sephadex G-25 column equilibrated in PBS to remove unconjugated drug-linker and other small molecules.

-

Visualizations

Logical Relationship: Thiol-Maleimide Reaction

Caption: Covalent bond formation between a protein's thiol group and this compound.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

Caption: Step-by-step workflow for the synthesis of an Antibody-Drug Conjugate.

Signaling Pathway: Probing Membrane-Associated Proteins

Caption: Use of a maleimide anchor to study synergistic activation of PI3Kα signaling.

References

- 1. Single-Molecule Study Reveals How Receptor and Ras Synergistically Activate PI3Kα and PIP3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. Integrating single-molecule FRET and biomolecular simulations to study diverse interactions between nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of dual intracellular signaling pathways activated by the melanocortin-3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Detecting protein-protein interactions in vivo with FRET using multiphoton fluorescence lifetime imaging microscopy (FLIM) - PubMed [pubmed.ncbi.nlm.nih.gov]

AF430 maleimide chemical properties and structure

An In-depth Technical Guide to AF430 Maleimide: Core Chemical Properties and Structure

Introduction

This compound is a fluorescent dye belonging to the coumarin class of organic compounds.[1][2] It is characterized by its hydrophilic nature and its specific reactivity towards thiol (sulfhydryl) groups, making it a valuable tool for bioconjugation.[1][3][4] This maleimide derivative is frequently employed to label proteins, peptides, and other thiolated biomolecules for visualization and tracking in various biological assays.[2][5] Its applications are prominent in techniques such as flow cytometry and fluorescence microscopy.[1][2][3][4] Structurally identical to Alexa Fluor® 430, AF430 is noted for its green-yellow fluorescence emission.[2][3][4][5]

Chemical Structure and Reactivity

The core structure of AF430 is based on a coumarin scaffold, which is responsible for its fluorescent properties. The molecule is functionalized with a maleimide group, an electrophilic compound that exhibits high selectivity for the thiol groups found in cysteine residues of proteins.[1][6] The reaction between the maleimide and a thiol proceeds via a Michael addition, forming a stable, covalent thioether bond.[7] This specific reactivity allows for the targeted labeling of biomolecules.[8]

The molecular formula for this compound is C₃₄H₄₅N₄F₃O₈S.[1] Its IUPAC name is (8-{6-[2-(2,5-Dioxo-1H-pyrrol-1-yl)ethylamino]-6-oxohexyl}-7,7-dimethyl-2-oxo-4-(trifluoromethyl)-1-oxa-8-aza-5,6,7,8-tetrahydroanthr-5-yl)methanesulfonic acid.[1] The presence of a trifluoromethyl group enhances photostability, while a sulfo group contributes to its hydrophilicity and improves the quantum yield in aqueous solutions.[2]

Physicochemical and Spectral Properties

This compound presents as a yellow solid and is soluble in water and polar organic solvents such as DMF and DMSO.[1][3][4] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 726.8 g/mol | [1][3][8] |

| Molecular Formula | C₃₄H₄₅N₄F₃O₈S | [1][4] |

| Appearance | Yellow solid | [1][4] |

| Solubility | Water, DMF, DMSO | [1][3][4] |

| Excitation Maximum (λex) | 430 nm | [1][2] |

| Emission Maximum (λem) | 542 nm | [1][2][8] |

| Molar Extinction Coeff. (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.23 | [1][4] |

| Stokes Shift | 112 nm | [2] |

The large Stokes shift of 112 nm is particularly advantageous for multicolor imaging applications, as it helps to minimize spectral crosstalk between different fluorophores.[2] The fluorescence of AF430 is stable over a wide pH range, from 4 to 10.[2]

Experimental Protocols: Protein Labeling

The following is a generalized protocol for the conjugation of this compound to proteins or other thiol-containing biomolecules.

Materials Required:

-

This compound

-

Protein or other biomolecule with free thiol groups

-

Anhydrous DMSO or DMF

-

Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[6][9]

-

(Optional) A reducing agent such as TCEP (tris-carboxyethylphosphine) to reduce disulfide bonds.[6][9]

-

Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC).[6]

Methodology:

-

Prepare the Biomolecule Solution :

-

Dissolve the protein to be labeled in a degassed reaction buffer at a concentration of 1-10 mg/mL.[6][9]

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP.[6][9] Incubate for 20-30 minutes at room temperature.[9] It is crucial to perform this and subsequent steps in an oxygen-free environment (e.g., by flushing with nitrogen or argon) to prevent the re-oxidation of thiols.[6][10]

-

-

Prepare the Dye Stock Solution :

-

Perform the Conjugation Reaction :

-

Purify the Conjugate :

-

Storage :

Applications in Research

This compound's properties make it suitable for a range of advanced applications in life sciences and materials science.

-

Bioconjugation : The primary application is the covalent labeling of proteins, peptides, and other thiol-containing molecules.[7][12] This is foundational for creating fluorescent probes used in cellular imaging and immunoassays.

-

Fluorescence Microscopy : Due to its high photostability, AF430 is well-suited for demanding imaging techniques like confocal and STED (Stimulated Emission Depletion) microscopy.[2]

-

Flow Cytometry : The dye's bright fluorescence allows for the detection and quantification of labeled cells or particles.[1][3][4]

-

FRET Experiments : The specific spectral properties of AF430 make it a useful component in Förster Resonance Energy Transfer (FRET) studies, which are used to measure molecular proximity.[2]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound, 100mg | Labscoop [labscoop.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 10. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. researchgate.net [researchgate.net]

AF430 Maleimide: A Technical Guide to its Spectral Properties and Applications in Elucidating Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent probe AF430 maleimide, with a focus on its spectral characteristics, experimental applications, and its utility in studying cellular signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge to effectively employ this versatile tool in their scientific endeavors.

Core Spectroscopic and Physicochemical Properties

This compound is a thiol-reactive fluorescent dye belonging to the coumarin family. Its maleimide group readily forms a stable covalent thioether bond with the sulfhydryl group of cysteine residues in proteins, making it an excellent tool for site-specific labeling. The key spectral properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~430 - 433 nm | [1] |

| Emission Maximum (λem) | ~541 - 542 nm | [1] |

| Stokes Shift | ~111 nm | [1] |

| Molar Extinction Coefficient (ε) | Not explicitly found for the maleimide conjugate, but the parent dye is noted. | |

| Recommended Excitation Laser | 405 nm violet laser | [1] |

AF430 is characterized by a significant Stokes shift, which is the difference between the maximum excitation and emission wavelengths.[1] This large separation minimizes the overlap between the excitation and emission spectra, thereby reducing background fluorescence and enhancing the signal-to-noise ratio in imaging experiments. Furthermore, its fluorescence is stable over a wide pH range (pH 4-10), adding to its versatility in various experimental conditions.[1]

Elucidating the cAMP Signaling Pathway with this compound: A FRET-Based Approach

A prominent application of this compound is in the study of protein-protein interactions and conformational changes within signaling cascades using Fluorescence Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "molecular ruler."

The cyclic adenosine monophosphate (cAMP) signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes. A key effector in this pathway is Protein Kinase A (PKA), a tetrameric enzyme composed of two regulatory (R) and two catalytic (C) subunits. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released to phosphorylate downstream targets.

This compound can be employed as a FRET acceptor in combination with a suitable donor fluorophore to monitor the activation of PKA. For instance, the catalytic subunit of PKA can be labeled with this compound, while the regulatory subunit is labeled with a donor fluorophore. In the inactive PKA holoenzyme, the donor and acceptor are in close proximity, resulting in a high FRET signal. Upon cAMP binding and subsequent dissociation of the catalytic subunits, the FRET signal decreases, providing a real-time readout of PKA activation.

Caption: The cAMP signaling pathway leading to PKA activation.

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein containing a free cysteine residue with this compound. Optimization may be required for specific proteins.

Materials:

-

This compound

-

Protein of interest (in a thiol-free buffer, e.g., PBS pH 7.2-7.5)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)), optional

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Thiol-free buffer (e.g., PBS pH 7.2-7.5)

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in a thiol-free buffer at a concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, treat with a 10-20 fold molar excess of DTT for 30 minutes at room temperature. Remove the DTT using a desalting column. Alternatively, TCEP can be used as it does not require removal before labeling.

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Vortex briefly to ensure complete dissolution. This solution should be used immediately.

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a thiol-free buffer.

-

Collect the fractions containing the protein-dye conjugate. The labeled protein will typically be visible as a colored band.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of AF430 (~430 nm).

-

The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] Where:

-

A_max is the absorbance at the excitation maximum of the dye.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its A_max.

-

CF is a correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

-

-

FRET-Based PKA Activity Assay Workflow

This workflow outlines the key steps for monitoring PKA activation using a FRET-based assay with this compound as the acceptor.

Caption: Workflow for a FRET-based PKA activity assay.

Conclusion

This compound is a valuable fluorescent probe for researchers in various fields, particularly those investigating cellular signaling. Its favorable spectral properties, including a large Stokes shift and pH insensitivity, coupled with the specificity of the maleimide-thiol reaction, make it an excellent choice for labeling proteins for fluorescence microscopy and FRET-based applications. The ability to monitor dynamic cellular processes, such as the activation of PKA in the cAMP signaling pathway, highlights the power of this compound in advancing our understanding of complex biological systems. Careful consideration of experimental design and optimization of labeling protocols will ensure the successful application of this versatile fluorescent tool.

References

The Cornerstone of Bioconjugation: A Technical Guide to the AF430 Maleimide-Thiol Reaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of the Alexa Fluor™ 430 (AF430) maleimide-thiol reaction, a cornerstone of bioconjugation chemistry. This reaction is widely employed for the site-specific labeling of proteins, peptides, and other biomolecules, enabling advancements in diagnostics, therapeutics, and fundamental biological research. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and critical parameters for successful conjugation.

Core Principle: The Michael Addition Reaction

The conjugation of AF430 maleimide to a biomolecule is predicated on a highly efficient and selective chemical reaction known as a Michael addition.[1][2] In this reaction, the maleimide group, an α,β-unsaturated carbonyl compound, acts as an electrophile. It readily reacts with a nucleophilic thiol group (also known as a sulfhydryl group), typically from a cysteine residue within a protein or peptide.[3]

The reaction proceeds under mild conditions, typically at a pH range of 6.5 to 7.5.[2][4] Within this pH window, the thiol group is sufficiently deprotonated to its thiolate form, which is the reactive nucleophile, while minimizing competing reactions with other nucleophilic groups like amines (e.g., lysine residues).[2] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2] The result of this addition is a stable, covalent thioether bond, effectively tethering the AF430 fluorophore to the target biomolecule.[4] This high selectivity for thiols allows for the precise, site-specific labeling of biomolecules.[3]

Caption: Figure 1. Thiol-Maleimide Reaction Mechanism

Physicochemical Properties of AF430

AF430 is a hydrophilic coumarin-based dye, a characteristic that is advantageous for labeling proteins without inducing precipitation.[5] Its spectral properties make it a versatile tool in fluorescence-based applications.

| Property | Value | Reference |

| Excitation Maximum | ~431-433 nm | [6][7] |

| Emission Maximum | ~541 nm | [6][7] |

| Extinction Coefficient | ~16,000 cm⁻¹M⁻¹ | [7] |

| Optimal pH range for conjugation | 6.5 - 7.5 | [2][4] |

| pH insensitivity of fluorescence | pH 4 - 10 | [5] |

Potential Side Reactions and Considerations

While the maleimide-thiol reaction is highly efficient, several side reactions can occur and should be considered for optimal conjugation and stability of the final product.

-

Hydrolysis of the Maleimide Ring: In aqueous solutions, the maleimide ring can undergo hydrolysis, rendering it unreactive towards thiols.[2][8] This hydrolysis is accelerated at higher pH.[2] Therefore, aqueous solutions of maleimide-containing reagents should be prepared immediately before use.[2]

-

Reaction with Amines: At pH values above 7.5, the reactivity of maleimides with primary amines (e.g., lysine residues) increases, which can lead to non-specific labeling.[2]

-

Retro-Michael Reaction: The thioether bond formed can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[2] This can be a concern for in vivo applications, leading to "payload migration".[2]

-

Thiazine Rearrangement: When labeling a peptide with an unprotected N-terminal cysteine, a rearrangement can occur, forming a thiazine structure.[1][9] This side reaction is more prominent at basic pH and can be prevented by performing the conjugation at a more acidic pH (around 5) or by acetylating the N-terminal amine.[1][9]

-

Hydrolysis of the Thiosuccinimide Conjugate: The succinimidyl ring of the conjugate can undergo hydrolysis to form a stable succinamic acid thioether.[2][10] While this can introduce heterogeneity to the conjugate, the ring-opened product is more stable against the retro-Michael reaction.[2][10]

Experimental Protocols

The following sections provide detailed methodologies for the successful conjugation of this compound to thiol-containing biomolecules.

Preparation of Reagents

Buffer Selection: A non-amine, non-thiol containing buffer with a pH between 7.0 and 7.5 is crucial.[11][12] Recommended buffers include Phosphate Buffered Saline (PBS), Tris, or HEPES at concentrations between 10-100 mM.[11][12] It is highly recommended to degas the buffer by vacuum or by bubbling with an inert gas like nitrogen or argon to prevent oxidation of thiols.[11][12]

Protein/Biomolecule Preparation: Dissolve the protein or other thiol-containing molecule in the degassed conjugation buffer at a concentration of 1-10 mg/mL.[11][12]

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[11][12] This stock solution can be stored at -20°C for up to a month, protected from light and moisture.[11][13]

Reduction of Disulfide Bonds (Optional)

For proteins where the target cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to labeling.[12]

-

Add a 10- to 100-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.[12][14]

-

Incubate the mixture for 20-30 minutes at room temperature.

-

TCEP does not need to be removed before adding the maleimide reagent.[14] If dithiothreitol (DTT) is used, it must be removed by dialysis or a desalting column prior to conjugation as it contains a free thiol that will react with the maleimide.[4][14]

Conjugation Reaction

-

While gently stirring or vortexing the protein solution, add the this compound stock solution to achieve a desired molar ratio of dye to protein. A starting point of a 10-20 fold molar excess of dye is recommended.[11][14] The optimal ratio should be determined empirically for each specific protein.[11]

-

Flush the reaction vial with an inert gas (nitrogen or argon), seal it tightly, and protect it from light.[11][12]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[11][14]

Caption: Figure 2. Experimental Workflow for AF430-Maleimide Labeling

Purification of the Conjugate

After the incubation period, it is essential to remove the unreacted this compound from the labeled protein. Size exclusion chromatography (e.g., a Sephadex® column) is a common and effective method for this separation.[13]

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined using spectrophotometry.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of AF430 (~430 nm, Aₘₐₓ).

-

Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = Aₘₐₓ / ε_dye where ε_dye is the extinction coefficient of this compound.

-

Calculate the corrected absorbance of the protein at 280 nm, accounting for the contribution of the dye at this wavelength: A₂₈₀_corrected = A₂₈₀ - (Aₘₐₓ × CF₂₈₀) where CF₂₈₀ is the correction factor for the dye at 280 nm (A₂₈₀ / Aₘₐₓ of the free dye).

-

Calculate the protein concentration: [Protein] (M) = A₂₈₀_corrected / ε_protein where ε_protein is the extinction coefficient of the protein at 280 nm.

-

Calculate the Degree of Labeling: DOL = [Dye] / [Protein]

Quantitative Data on Reaction Efficiency

The efficiency of the maleimide-thiol conjugation can be influenced by several factors, including the molar ratio of reactants, reaction time, and the nature of the biomolecule.

| Biomolecule | Maleimide:Thiol Molar Ratio | Reaction Time | Temperature | Buffer | Conjugation Efficiency (%) | Reference |

| cRGDfK peptide | 2:1 | 30 min | Room Temp | 10 mM HEPES, pH 7.0 | 84 ± 4 | [15][16] |

| 11A4 nanobody | 5:1 | 2 h | Room Temp | PBS, pH 7.4 | 58 ± 12 | [15][16] |

| General Protein Labeling | 10:1 - 20:1 | 2h - Overnight | Room Temp or 4°C | PBS, Tris, or HEPES, pH 7.0-7.5 | Varies (Optimization Recommended) | [11][14] |

Conclusion

The this compound-thiol reaction is a robust and highly specific method for labeling biomolecules. By understanding the underlying chemical principles, carefully controlling reaction conditions, and being aware of potential side reactions, researchers can achieve efficient and reproducible conjugation for a wide array of applications in drug development and life sciences. The detailed protocols and data presented in this guide serve as a comprehensive resource for professionals seeking to leverage this powerful bioconjugation technique.

References

- 1. bachem.com [bachem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. BP Fluor 430, Alexa Fluor 430 equivalent | BroadPharm [broadpharm.com]

- 6. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7 | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prolynxinc.com [prolynxinc.com]

- 11. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]

- 14. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 15. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. research-portal.uu.nl [research-portal.uu.nl]

An In-depth Technical Guide to the Hydrophilicity of AF430 Maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrophilic properties of AF430 maleimide, a fluorescent dye commonly utilized in biological research and drug development. Understanding the hydrophilicity of this molecule is crucial for its effective application in bioconjugation, cellular imaging, and other fluorescence-based assays.

Core Concepts: Hydrophilicity and its Importance

Hydrophilicity, the property of being attracted to and dissolving in water, is a key determinant of a fluorescent dye's utility. For this compound, its hydrophilic nature, primarily attributed to the sulfonation of its parent coumarin structure, offers several advantages:

-

Enhanced Water Solubility: Facilitates the preparation of aqueous stock solutions and conjugation reactions without the need for organic co-solvents, which can be detrimental to protein structure and function.

-

Reduced Non-Specific Binding: Hydrophilic dyes are less prone to aggregating or binding non-specifically to hydrophobic surfaces within cells or on experimental apparatus, leading to lower background signals and improved signal-to-noise ratios.

-

Improved Bioconjugate Stability: Conjugates of hydrophilic dyes are less likely to precipitate out of solution, ensuring their stability and availability for downstream applications.

Quantitative Analysis of this compound Hydrophilicity

| Property | Value | Reference |

| Calculated LogP (XLogP3) | -1.2 | Calculated using the SMILES string obtained from MedchemExpress and a chemical property prediction tool. |

| Molecular Weight | 726.80 g/mol | --INVALID-LINK--[1] |

| Excitation Maximum | ~430 nm | --INVALID-LINK--[1] |

| Emission Maximum | ~542 nm | --INVALID-LINK--[1] |

| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, DMF) | --INVALID-LINK--[2], --INVALID-LINK--[3] |

Visualizing the Molecular Structure

The chemical structure of this compound reveals the key functional groups contributing to its properties. The coumarin core provides the fluorescence, the maleimide group enables covalent attachment to thiol-containing molecules, and the sulfonate group imparts hydrophilicity.

Caption: Chemical structure of this compound.

Experimental Protocols for Determining Hydrophilicity

For researchers wishing to experimentally verify the hydrophilicity of this compound or other fluorescent probes, the following protocols for LogP determination are provided.

Shake-Flask Method for LogP Determination

This traditional method directly measures the partitioning of a compound between n-octanol and water.

Methodology:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Standard Curve Preparation: Prepare a series of known concentrations of this compound in the aqueous phase. Measure the absorbance or fluorescence intensity of each standard to generate a standard curve.

-

Partitioning:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the pre-saturated aqueous phase.

-

Add an equal volume of the pre-saturated n-octanol.

-

Cap the container and shake vigorously for a predetermined time (e.g., 1-3 hours) to allow for partitioning equilibrium to be reached.

-

Let the mixture stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.

-

-

Quantification:

-

Carefully sample a known volume from both the aqueous and n-octanol phases.

-

Measure the concentration of this compound in each phase using absorbance or fluorescence spectroscopy and the previously generated standard curve.

-

-

Calculation of LogP:

-

The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

-

The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)

-

Caption: Workflow for Shake-Flask LogP Determination.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for LogP Estimation

RP-HPLC offers a faster, more automated method for estimating LogP based on the retention time of a compound on a hydrophobic stationary phase.

Methodology:

-

System Preparation:

-

Use a C18 or similar reverse-phase HPLC column.

-

The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Calibration:

-

Select a series of standard compounds with known LogP values that bracket the expected LogP of this compound.

-

Inject each standard compound individually and record its retention time (tR).

-

Calculate the capacity factor (k) for each standard using the formula: k = (tR - t0) / t0 where t0 is the column dead time (void volume).

-

Create a calibration curve by plotting the log(k) values against the known LogP values of the standards. A linear relationship is expected.

-

-

Sample Analysis:

-

Dissolve this compound in a suitable solvent (preferably the mobile phase).

-

Inject the this compound sample into the HPLC system and record its retention time.

-

Calculate the capacity factor (k) for this compound.

-

-

LogP Estimation:

-

Using the calibration curve, determine the LogP value of this compound that corresponds to its calculated log(k).

-

Caption: Workflow for RP-HPLC LogP Estimation.

Conclusion

This compound is a hydrophilic fluorescent dye, a property that is advantageous for a wide range of biological applications. Its water solubility and reduced non-specific binding contribute to robust and reliable experimental outcomes. The quantitative data and detailed experimental protocols provided in this guide offer researchers and drug development professionals the necessary information to effectively utilize this compound in their work and to assess the hydrophilicity of other fluorescent probes.

References

AF430 Maleimide: A Technical Guide to Quantum Yield and Brightness

For Researchers, Scientists, and Drug Development Professionals

AF430 maleimide is a thiol-reactive fluorescent dye belonging to the coumarin series, structurally identical to Alexa Fluor™ 430.[1][2] This hydrophilic dye is valuable for labeling proteins and other biomolecules containing free thiol groups, particularly within the fields of flow cytometry and fluorescence microscopy.[1][3] A key characteristic of AF430 is its large Stokes shift of 112 nm, which is advantageous for multicolor imaging applications by reducing spectral crosstalk.[3] Its fluorescence is stable over a wide pH range (pH 4 to 10).[3] This guide provides an in-depth overview of the quantum yield and brightness of this compound, including detailed experimental protocols and comparative data.

Core Photophysical Properties

The efficiency of a fluorophore is determined by its quantum yield and molar extinction coefficient. The product of these two values determines the dye's brightness, a critical parameter for ensuring signal intensity in fluorescence-based assays.[4]

| Property | Value | Reference |

| Quantum Yield (Φ) | 0.23 | [1][5] |

| Molar Extinction Coefficient (ε) | 15,955 M⁻¹cm⁻¹ | [1][5] |

| Brightness (Φ x ε) | 3670 M⁻¹cm⁻¹ | |

| Maximum Excitation (λabs) | 430 nm | [1][5] |

| Maximum Emission (λem) | 542 nm | [1][5] |

| Stokes Shift | 112 nm | [3] |

Comparative Brightness of Thiol-Reactive Dyes

The selection of a fluorescent label often depends on its brightness relative to other available dyes. The following table provides a comparison of the quantum yield and brightness of this compound with other commonly used thiol-reactive fluorophores.

| Dye | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Brightness (Φ x ε) (M⁻¹cm⁻¹) |

| This compound | 0.23[1][5] | 15,955[1][5] | 3670 |

| Alexa Fluor 488 maleimide | 0.92[6] | 71,000 | 65,320 |

| Alexa Fluor 532 maleimide | 0.61[6] | 81,000 | 49,410 |

| Alexa Fluor 546 maleimide | 0.79[6] | 104,000 | 82,160 |

| Alexa Fluor 555 maleimide | 0.10[6] | 150,000 | 15,000 |

| Alexa Fluor 568 maleimide | 0.69[6] | 91,300 | 62,997 |

| Alexa Fluor 594 maleimide | 0.66[6] | 92,000 | 60,720 |

| Alexa Fluor 647 maleimide | 0.33[7] | 239,000 | 78,870 |

Note: Brightness is calculated as the product of the quantum yield and the molar extinction coefficient.

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[8] A common and straightforward method for determining this is the relative quantum yield measurement, which compares the fluorescence of the sample to a standard with a known quantum yield.[4][8]

Materials:

-

Fluorescence spectrometer[4]

-

Cuvettes

-

This compound solution of unknown quantum yield

-

Quantum yield standard with known quantum yield in the same solvent (e.g., Rhodamine 6G)[4]

-

Solvent (e.g., PBS, pH 7.4)[4]

Protocol:

-

Prepare a series of dilutions for both the this compound and the reference standard.

-

Measure the absorbance of each solution at the excitation wavelength using a spectrophotometer. It is crucial that the absorbance values are low (typically < 0.1) to avoid inner filter effects.

-

Measure the fluorescence emission spectrum of each solution in a fluorescence spectrometer, ensuring the excitation wavelength is the same for both the sample and the standard.[4]

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

-

Calculate the quantum yield of the this compound using the following equation[8]:

Φsample = Φstandard * (msample / mstandard) * (n2sample / n2standard)

Where:

-

Φ is the quantum yield

-

m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

-

n is the refractive index of the solvent

-

References

- 1. This compound, 100mg | Labscoop [labscoop.com]

- 2. glpbio.com [glpbio.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - LT [thermofisher.com]

- 8. agilent.com [agilent.com]

An In-depth Technical Guide to the Storage and Handling of AF430 Maleimide Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential technical information for the proper storage, handling, and use of AF430 maleimide powder, a hydrophilic coumarin-based fluorescent dye. Adherence to these guidelines is crucial for maintaining the integrity and reactivity of the compound, ensuring reproducible results in labeling experiments.

Core Properties and Storage

This compound is a thiol-reactive fluorescent probe commonly employed for labeling proteins, peptides, and other biomolecules containing free sulfhydryl groups.[1][2][3] Its structural identity to Alexa Fluor® 430 makes it a valuable tool in various applications, including flow cytometry.[1][3][4] Proper storage is paramount to prevent degradation and loss of reactivity.

Key Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₅N₄F₃O₈S | [1][2] |

| Molecular Weight | 726.8 g/mol | [1][2] |

| Appearance | Yellow solid | [2][3][4] |

| Excitation Maximum (Absorbance) | 430 nm | [4][5][6] |

| Emission Maximum | 542 nm | [4][5][6] |

| Extinction Coefficient | 15,955 M⁻¹cm⁻¹ | [3][4] |

| Fluorescence Quantum Yield | 0.23 | [3][4] |

| Purity | >95% (typically verified by ¹H NMR and HPLC-MS) | [3][4] |

Recommended Storage Conditions

| Condition | Powder | Stock Solution | Source |

| Temperature | -20°C | -20°C or -80°C | [1][2][3] |

| Duration | 12 months from receipt | 1 month at -20°C, 6 months at -80°C | [1] |

| Light | In the dark, avoid prolonged exposure | Protected from light | [1][2][3] |

| Atmosphere | Desiccate | N/A | [1][2][3] |

| Transportation | Room temperature (up to 3 weeks) | N/A | [1][2] |

Handling and Solution Preparation

This compound is soluble in water and polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][3][4] For applications requiring an organic co-solvent, anhydrous DMSO or fresh DMF are recommended.[7]

Stock Solution Preparation:

To prepare a stock solution, anhydrous DMSO or DMF is typically used.[8] For instance, to create a 10 mM stock solution, the appropriate volume of solvent is added to the vial of this compound powder and mixed thoroughly by vortexing or pipetting.[8] If solubility is an issue, warming the tube to 37°C and sonicating in an ultrasonic bath for a short period can aid in dissolution.[1]

Handling Precautions:

-

Moisture Sensitivity: Maleimide compounds can be sensitive to moisture. It is crucial to use anhydrous solvents for preparing stock solutions.

-

Light Sensitivity: AF430 is a fluorescent dye and should be protected from light to prevent photobleaching.

-

Repeated Freeze-Thaw Cycles: To maintain the stability of stock solutions, it is advisable to aliquot them into smaller, single-use volumes to avoid repeated freezing and thawing.[1]

Experimental Protocol: Protein Labeling with this compound

The maleimide group of AF430 reacts with the thiol (sulfhydryl) group of cysteine residues to form a stable thioether bond.[5][9] This reaction is highly selective for thiols at a pH range of 6.5-7.5.[7][8]

Materials:

-

This compound

-

Protein or other thiol-containing biomolecule

-

Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5, thiol-free)[7][10]

-

Anhydrous DMSO or DMF

-

(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)[8][10]

-

Purification column (e.g., Sephadex G-25)[8]

Procedure:

-

Prepare the Protein Solution: Dissolve the protein to be labeled in the degassed conjugation buffer at a concentration of 1-10 mg/mL.[7][9] The buffer should be free of any thiol-containing compounds.

-

(Optional) Reduce Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they will not be available to react with the maleimide. To reduce the disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[9][10] If DTT is used, it must be removed by dialysis or a desalting column prior to adding the maleimide dye, as it will compete for the labeling reaction.[10]

-

Prepare the Dye Stock Solution: Allow the this compound powder to equilibrate to room temperature. Prepare a 1-10 mg/mL stock solution in anhydrous DMSO or DMF.[7][9]

-

Conjugation Reaction: While gently stirring or vortexing, add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the dye over the protein is a common starting point.[8][10]

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[10]

-

Purification: Remove the unreacted, free dye from the labeled protein conjugate. This is typically achieved by gel filtration (e.g., Sephadex G-25), dialysis, or ultrafiltration.[7][8][11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for labeling a protein with this compound.

Caption: Workflow for Protein Conjugation with this compound.

Thiol-Maleimide Reaction Chemistry

The reaction between a thiol and a maleimide proceeds via a Michael addition. The sulfhydryl group acts as a nucleophile, attacking one of the carbon atoms of the maleimide's double bond. This results in the formation of a stable, covalent thioether linkage.

Caption: Thiol-Maleimide Conjugation Reaction Schematic.

Note: Due to the limitations of the DOT language in representing complex chemical structures, a simplified text representation is used.

Stability of the Conjugate

While the thioether bond formed is generally stable, it has been reported that maleimide-thiol adducts can undergo a retro-Michael reaction, leading to dissociation of the conjugate, particularly in the presence of other thiols (thiol exchange).[12] For applications requiring very high long-term stability, especially in vivo, this potential instability should be considered. Strategies to mitigate this include hydrolysis of the succinimide ring post-conjugation to form a more stable, ring-opened structure.[12] For most in vitro applications, the stability of the conjugate is sufficient when stored properly.

Storage of Conjugates:

-

For short-term storage (up to 1 week), the purified conjugate can be stored at 2-8°C, protected from light.[10]

-

For long-term storage, it is recommended to add a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent such as sodium azide (0.01-0.03%).[10] The addition of 50% glycerol allows for storage at -20°C for up to a year.[10]

References

- 1. glpbio.com [glpbio.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. This compound, 100mg | Labscoop [labscoop.com]

- 4. content.labscoop.com [content.labscoop.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 11. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]

- 12. prolynxinc.com [prolynxinc.com]

AF430 Maleimide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of AF430 maleimide, a fluorescent dye widely utilized by researchers, scientists, and drug development professionals for the specific labeling of biomolecules. This document outlines its core properties, experimental protocols for its use, and its application in studying cellular signaling pathways.

Core Properties of this compound

This compound is a thiol-reactive fluorescent dye belonging to the coumarin series. Its maleimide group selectively forms a stable thioether bond with the sulfhydryl groups of cysteine residues in proteins and other thiolated molecules. This specificity makes it an invaluable tool for a variety of bio-conjugation applications. The key quantitative properties of this compound and its equivalents are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 726.80 g/mol | [1] |

| Chemical Formula | C34H45F3N4O8S | [2] |

| Excitation Maximum (λex) | 425-430 nm | [1][3][4][5] |

| Emission Maximum (λem) | 542 nm | [1][3][4][5] |

| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [5] |

| Fluorescence Quantum Yield (Φ) | 0.23 | [5] |

| Recommended pH Range | 4-10 | [3][6] |

Experimental Protocols

The following section details a standard protocol for the conjugation of this compound to proteins. This protocol is a general guideline and may require optimization for specific proteins and applications.

Protein Preparation and Reduction of Disulfide Bonds

-

Prepare Protein Solution : Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5. Suitable buffers include PBS, Tris, or HEPES. The protein concentration should ideally be between 1-10 mg/mL. Buffers containing thiols (e.g., DTT) should be avoided in the final conjugation step.

-

Reduce Disulfide Bonds (Optional but Recommended) : For proteins with intramolecular disulfide bonds that are not essential for their activity, reduction is necessary to expose free sulfhydryl groups for labeling.

-

Add a 10-100 fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.

-

Incubate the mixture for 20-60 minutes at room temperature. TCEP is often preferred as it does not need to be removed prior to the labeling reaction. If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide dye.

-

Conjugation of this compound to the Protein

-

Prepare this compound Stock Solution : Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.

-

Labeling Reaction :

-

Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.

-

Purification of the Labeled Protein

-

Remove Unreacted Dye : Separate the AF430-labeled protein from the unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or tangential flow filtration. The choice of method will depend on the protein's size and stability.

-

Determine Degree of Labeling (DOL) : The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. This involves measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~430 nm).

-

Storage : Store the purified, labeled protein under appropriate conditions, typically at 4°C or -20°C, protected from light. The addition of a stabilizing agent like bovine serum albumin (BSA) may be beneficial for long-term storage.

Visualization of Experimental Workflow

The general workflow for protein labeling with this compound is depicted in the following diagram:

References

- 1. Imaging dynamic cell signaling in vivo with new classes of fluorescent reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imaging neuronal protein signaling dynamics in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pages.jh.edu [pages.jh.edu]

- 6. mdpi.com [mdpi.com]

AF430 Maleimide: A Technical Guide to Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics and common applications of AF430 maleimide, a fluorescent dye widely utilized in biological research. AF430 is a hydrophilic coumarin-based dye that emits in the green-yellow range of the spectrum and is structurally identical to Alexa Fluor™ 430.[1] Its maleimide functional group allows for the specific labeling of thiol groups, commonly found in cysteine residues of proteins.[1][2][3]

Core Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₄H₄₅N₄F₃O₈S | [2] |

| Molecular Weight | 726.8 g/mol | [2] |

| Appearance | Yellow solid | [1][2] |

| Excitation Maximum (Absorbance) | 430 nm | [1] |

| Emission Maximum | 542 nm | [1] |

| Extinction Coefficient | 15,955 M⁻¹cm⁻¹ | [1] |

| Quantum Yield | 0.23 | [1] |

Solubility of this compound

This compound is characterized by its solubility in water and polar organic solvents.[1][2][4] This property is crucial for its application in labeling biological molecules, which are typically handled in aqueous environments.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions.[5][6] Anhydrous DMSO is preferred to prevent hydrolysis of the maleimide group. |

| Water | Soluble | The presence of a sulfo group enhances its hydrophilicity and quantum yield in aqueous solutions.[7] |

| Dimethylformamide (DMF) | Soluble | An alternative polar organic solvent for creating stock solutions.[2][6] |

Experimental Protocol: Protein Labeling with this compound

This protocol outlines a general procedure for the covalent labeling of proteins with this compound via the reaction with thiol groups of cysteine residues.

Materials:

-

This compound

-

Protein to be labeled (containing free thiol groups)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer: 10-100 mM phosphate buffer (e.g., PBS), Tris, or HEPES, pH 7.0-7.5.[5] Buffers should be degassed to prevent oxidation of thiols.[6]

-

(Optional) TCEP (tris-(2-carboxyethyl)phosphine) for reduction of disulfide bonds.[5][6]

-

Purification column (e.g., Sephadex G-25) for removal of unreacted dye.[5]

Procedure:

-

Preparation of Protein Solution:

-

Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[6]

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for approximately 30 minutes at room temperature.[5][8] It is recommended to perform the reduction and subsequent labeling in an inert gas atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[5][8]

-

-

Preparation of this compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature.

-

Add a sufficient volume of anhydrous DMSO to the vial to create a 1-10 mM stock solution.[5][6][9] For example, to make a 10 mM stock solution from 1 µmol of the dye, add 100 µL of anhydrous DMSO.[8]

-

Vortex the vial until the dye is completely dissolved. A brief sonication can aid in dissolution.[9]

-

-

Labeling Reaction:

-

Purification:

-

Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25), dialysis, or other suitable purification methods.[6]

-

Experimental Workflow

The following diagram illustrates the key steps in the protein labeling process.

Caption: Workflow for labeling proteins with this compound.

Signaling Pathway

This compound is a fluorescent probe used for detection and visualization; it is not known to be involved in or modulate any biological signaling pathways. Its utility lies in its ability to be conjugated to biomolecules, thereby rendering them fluorescent for imaging and detection purposes such as flow cytometry and fluorescence microscopy.[1][2][7]

The maleimide group of AF430 reacts specifically with thiol groups to form a stable thioether bond. This reaction is the basis for its use in labeling proteins and other molecules containing free sulfhydryl groups.

Caption: Reaction of this compound with a protein thiol group.

References

- 1. This compound, 100mg | Labscoop [labscoop.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. biotium.com [biotium.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]

- 9. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]

In-Depth Technical Guide: Safety and Handling of AF430 Maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for AF430 maleimide, a thiol-reactive fluorescent dye. Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of the product during experimental procedures.

Chemical and Physical Properties

This compound is a coumarin-based dye used for fluorescently labeling biomolecules containing free thiol groups, primarily the sulfhydryl groups of cysteine residues in proteins.[1] It is structurally identical to Alexa Fluor™ 430. The dye is hydrophilic and soluble in water and polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1]

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Appearance | Yellow solid | [1] |

| Molecular Weight | 726.8 g/mol | [1] |

| Molecular Formula | C34H45N4F3O8S | [1] |

| Excitation Maximum (λex) | 430 nm | [1] |

| Emission Maximum (λem) | 542 nm | [1] |

| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.23 | [1] |

| Solubility | Soluble in water, DMF, DMSO | [1] |

Safety and Hazard Information

Table 2: Hazard Identification for Maleimide Compounds

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 3 | Toxic if swallowed[2] |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage[2] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage[2] |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction |

| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin[2] |

| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled[2] |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[2] |

Note: This information is based on the general hazard classification for maleimides and may not be fully representative of this compound. Always handle with caution.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound and its solutions.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times.

-

Eye Protection: Use safety glasses or goggles to protect against splashes.

-

Skin and Body Protection: A lab coat is mandatory. Ensure no skin is exposed.

-

Respiratory Protection: Use a properly fitted respirator with a particulate filter if there is a risk of inhaling dust, especially when handling the solid form.[3]

First Aid Measures

In case of exposure, follow these first aid procedures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3]

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation or a rash occurs.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or vapor.[3] Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.[3]

-

Storage: Upon receipt, store this compound at -20°C in the dark and desiccated.[1] It can be shipped at room temperature for up to three weeks.[1] Protect from light and moisture.

Experimental Protocol: Protein Labeling with this compound

This protocol outlines the general steps for conjugating this compound to a protein containing free thiol groups.

Materials

-

Protein to be labeled (1-10 mg/mL)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Degassed reaction buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)[4]

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

-

Purification column (e.g., Sephadex G-25)

Protocol Steps

-

Prepare the Protein Solution:

-

Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[4]

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100x molar excess of TCEP to the protein solution.[5] Incubate for 20-30 minutes at room temperature.[4] Note: If using DTT as a reducing agent, it must be removed by dialysis before adding the maleimide dye.[4]

-

-

Prepare the this compound Stock Solution:

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution. A 10:1 to 20:1 molar ratio of dye to protein is a common starting point, but this should be optimized for your specific protein.[4][5]

-

Gently mix the reaction solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C, protected from light.[4][5]

-

-

Purification of the Conjugate:

-

Remove the unreacted dye and byproducts by gel filtration using a Sephadex G-25 column or a similar matrix.[6]

-

Equilibrate the column with the desired storage buffer.

-

Apply the reaction mixture to the column and elute with the storage buffer. The first colored band to elute is the labeled protein.

-

-

Storage of the Conjugate:

-

For immediate use, the purified conjugate can be stored at 2-8°C for up to one week, protected from light.[4][5]

-

For long-term storage, add a stabilizing agent like 5-10 mg/mL BSA and a preservative such as 0.01-0.03% sodium azide.[4][5] Alternatively, add 50% glycerol and store at -20°C for up to a year.[4][5]

-

Visualized Workflows

Safe Handling Workflow

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Thiol-Maleimide Reaction

Caption: A diagram showing the covalent reaction between this compound and a protein's thiol group.

References

Methodological & Application

Step-by-Step Guide to AF430 Maleimide Conjugation: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the conjugation of AF430 maleimide to biomolecules containing free sulfhydryl groups, such as proteins, antibodies, and peptides. The protocol details the necessary reagents, step-by-step instructions for the conjugation reaction, and methods for purification and characterization of the resulting fluorescently labeled biomolecule. The high selectivity of the maleimide group for thiols allows for precise and efficient labeling under mild reaction conditions.

Introduction

Bioconjugation techniques are essential tools in life sciences research and drug development. The covalent attachment of fluorescent dyes to biomolecules enables a wide range of applications, including fluorescence microscopy, flow cytometry, and immunoassays. AF430 is a bright, green-fluorescent dye with an excitation maximum around 430 nm and an emission maximum around 542 nm.[1] Its maleimide derivative is a thiol-reactive reagent that specifically and efficiently reacts with sulfhydryl groups (-SH) on cysteine residues of proteins and other biomolecules.[2][3]

The reaction between a maleimide and a thiol proceeds via a Michael addition, forming a stable thioether bond.[4] This reaction is highly selective for thiols within a pH range of 6.5-7.5, minimizing non-specific labeling of other amino acid residues.[5]

Principle of the Reaction

The conjugation of this compound to a thiol-containing biomolecule is a straightforward and efficient process. The maleimide group contains a carbon-carbon double bond that is highly susceptible to nucleophilic attack by the sulfhydryl group of a cysteine residue. This reaction, known as a Michael addition, results in the formation of a stable, covalent thioether linkage. The optimal pH for this reaction is between 6.5 and 7.5, where the thiol group is sufficiently nucleophilic and the competing reaction with amines is minimized.[5]

Materials and Equipment

Reagents

-

This compound

-

Biomolecule (e.g., antibody, protein) with available free sulfhydryl groups

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5.[2][3][4] Note: Avoid buffers containing thiols (e.g., DTT).

-

(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds.[3]

-

Purification resin (e.g., Sephadex G-25) or dialysis cassettes.

-

(Optional) Bovine Serum Albumin (BSA) and Sodium Azide for long-term storage.[2]

Equipment

-

Microcentrifuge tubes

-

Pipettes

-

Vortex mixer

-

Spectrophotometer

-

Gel filtration or dialysis equipment

-

pH meter

Experimental Protocols

Preparation of Reagents

4.1.1. Biomolecule Solution

-

Dissolve the biomolecule in the chosen conjugation buffer at a concentration of 1-10 mg/mL.[3][4]

-

Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas (e.g., nitrogen or argon) to prevent oxidation of thiols.[3]

4.1.2. (Optional) Reduction of Disulfide Bonds

-

If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the biomolecule solution.[3]

-

Incubate at room temperature for 20-30 minutes.

4.1.3. This compound Stock Solution

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the this compound in anhydrous DMSO or DMF.[2]

-

Vortex briefly to ensure complete dissolution. This stock solution should be used immediately or can be stored at -20°C for up to one month, protected from light and moisture.[2]

This compound Conjugation

-

Reaction Setup: While gently stirring or vortexing the biomolecule solution, add the this compound stock solution. A 10-20 fold molar excess of dye to biomolecule is a common starting point for optimization.[2]

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[2] Protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.

-

Purification: Separate the labeled biomolecule from unreacted dye and other reaction components. Common methods include:

-

Gel Filtration Chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer. The labeled protein will elute first.

-

Dialysis: Dialyze the reaction mixture against the storage buffer using an appropriate molecular weight cutoff (MWCO) membrane.

-

Characterization of the Conjugate

4.3.1. Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of AF430 (~430 nm, A430).

-

Calculate the concentration of the biomolecule and the dye using the Beer-Lambert law:

-

Concentration of Dye (M) = A430 / εdye

-

Corrected A280 (A280corr) = A280 - (A430 × CF)

-

Where CF is the correction factor for the dye's absorbance at 280 nm.

-

-

Concentration of Biomolecule (M) = A280corr / εbiomolecule

-

-

Calculate the DOL:

-

DOL = (Concentration of Dye) / (Concentration of Biomolecule)

-

Storage of the Conjugate

-

For short-term storage (up to one week), store the purified conjugate at 2-8°C, protected from light.[2]

-

For long-term storage (up to one year), add a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%).[2] For added stability, 50% glycerol can be added, and the solution stored at -20°C.[2]

Quantitative Data Summary

| Parameter | Recommended Range | Reference |

| Biomolecule Concentration | 1 - 10 mg/mL | [3][4] |

| Conjugation Buffer pH | 7.0 - 7.5 | [2][3][4] |

| This compound Stock | 10 mM in DMSO or DMF | [2] |

| (Optional) TCEP Molar Excess | 10 - 100 fold | [3] |

| Dye to Biomolecule Molar Ratio | 10:1 to 20:1 (starting point) | [2] |

| Reaction Time | 2 hours at RT or overnight at 4°C | [2] |

| Short-term Storage | 2 - 8°C for up to 1 week | [2] |

| Long-term Storage | -20°C with stabilizers for up to 1 year | [2] |

| Biomolecule | Maleimide:Thiol Ratio | Reaction Time | Conjugation Efficiency | Reference |

| cRGDfK Peptide | 2:1 | 30 min | 84 ± 4% | [6] |

| 11A4 Nanobody | 5:1 | 2 hours | 58 ± 12% | [6] |

Visualizations

Caption: Experimental workflow for this compound conjugation.

Caption: Thiol-maleimide conjugation reaction mechanism.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Degree of Labeling | - Incomplete reduction of disulfide bonds- Insufficient molar excess of dye- Hydrolysis of maleimide group- Oxidation of free thiols | - Optimize TCEP concentration and incubation time- Increase the molar ratio of this compound- Use freshly prepared dye stock solution- Degas all buffers and work under inert gas if possible |

| Precipitation of Biomolecule | - High concentration of organic solvent (DMSO/DMF)- Biomolecule instability | - Minimize the volume of dye stock solution added- Perform a buffer exchange to a more suitable buffer |

| High Background Fluorescence | - Incomplete removal of unreacted dye | - Repeat the purification step (gel filtration or dialysis)- Increase the column length or dialysis time |

Conclusion

The conjugation of this compound to thiol-containing biomolecules is a robust and reliable method for generating fluorescently labeled probes. By following the detailed protocol and optimizing the reaction conditions, researchers can achieve efficient and specific labeling for a variety of downstream applications. Careful purification and characterization are crucial for obtaining high-quality conjugates and ensuring reproducible experimental results.

References

Application Notes and Protocols: Calculating Dye-to-Protein Ratio for AF430 Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate determination of the dye-to-protein ratio, also known as the degree of labeling (DOL), is a critical step in the development and quality control of fluorescently labeled protein conjugates. This value ensures batch-to-batch consistency, optimal fluorescence signal, and preservation of protein function. AF430 is a bright, photostable fluorescent dye with an excitation maximum at 430 nm and an emission maximum at 542 nm, making it suitable for various fluorescence-based assays.[1] AF430 maleimide is a thiol-reactive derivative that specifically labels free sulfhydryl groups on proteins, commonly found in cysteine residues.

These application notes provide a detailed protocol for labeling a protein with this compound and subsequently calculating the dye-to-protein ratio using UV-Vis spectrophotometry.

Quantitative Data Summary

Accurate calculation of the dye-to-protein ratio relies on precise spectrophotometric measurements and the use of correct molar extinction coefficients and correction factors. The key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Reference |

| Maximum Absorbance Wavelength (λmax) | 430 nm | [1] |

| Molar Extinction Coefficient at λmax (εdye) | 15,955 M-1cm-1 | [2] |

| Correction Factor at 280 nm (CF280) | 0.06 | [2] |

Experimental Protocols

This section details the experimental procedures for protein labeling with this compound and the subsequent determination of the dye-to-protein ratio.

Protein Preparation

-

Buffer Selection: Prepare the protein to be labeled in a buffer at pH 7.0-7.5, such as phosphate-buffered saline (PBS), Tris, or HEPES.[3] Avoid buffers containing thiols, as they will compete with the protein for reaction with the maleimide.

-

Protein Concentration: The recommended protein concentration for labeling is between 1-10 mg/mL.[3]

-

(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds and are the intended labeling sites, these bonds must be reduced.

-

Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.

-

Incubate for 20-30 minutes at room temperature.

-